REACTION_CXSMILES
|
[F:1][CH:2]([F:8])[C:3](OCC)=[O:4].C[O-].[Na+].[CH2:12]1[O:20][C:19]2[CH:18]=[CH:17][C:16]([C:21](=[O:23])[CH3:22])=[CH:15][C:14]=2[O:13]1.Cl>CCOCC>[O:20]1[C:19]2[CH:18]=[CH:17][C:16]([C:21](=[O:23])[CH2:22][C:3](=[O:4])[CH:2]([F:8])[F:1])=[CH:15][C:14]=2[O:13][CH2:12]1 |f:1.2|
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Name
|
|
Quantity
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1.72 g
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Type
|
reactant
|
Smiles
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FC(C(=O)OCC)F
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
sodium methoxide
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
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C1OC=2C=C(C=CC2O1)C(C)=O
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
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After stirring 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The organic layer was collected
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Type
|
WASH
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Details
|
washed with water (2×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude dione was used in the next step without further purification of characterization
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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O1COC2=C1C=CC(=C2)C(CC(C(F)F)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |